molecular formula C7H5BClNO2 B1451294 5-Chloro-2-cyanophenylboronic acid CAS No. 1072946-52-1

5-Chloro-2-cyanophenylboronic acid

Cat. No.: B1451294
CAS No.: 1072946-52-1
M. Wt: 181.38 g/mol
InChI Key: JXIINQQPEHZQAY-UHFFFAOYSA-N
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Description

5-Chloro-2-cyanophenylboronic acid is a useful research compound. Its molecular formula is C7H5BClNO2 and its molecular weight is 181.38 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-cyanophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . The compound contributes to the formation of carbon–carbon bonds, which are crucial in many biological processes and pharmaceutical applications .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared

Result of Action

The result of the action of this compound is the formation of carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the efficacy of the compound . Additionally, the compound is generally environmentally benign, which means it has minimal impact on the environment . It should be noted that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-cyanophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds, which are essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers to the palladium complex . This interaction is crucial for the formation of new carbon-carbon bonds, making this compound an important reagent in organic synthesis.

Cellular Effects

It is known that boronic acids can influence cell function by interacting with specific proteins and enzymes . For instance, boronic acids can inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biochemical activity . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo hydrolysis, leading to the formation of boronic acid and other byproducts . This degradation can affect its efficacy in biochemical reactions and its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability can vary depending on the experimental conditions, such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been studied to understand its potential toxicity and therapeutic window . At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At high doses, it can cause adverse effects, including toxicity and damage to tissues . These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a boronic acid derivative . The compound can interact with enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels . For example, it can inhibit enzymes that are crucial for the synthesis or degradation of specific metabolites, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level .

Properties

IUPAC Name

(5-chloro-2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIINQQPEHZQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674578
Record name (5-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-52-1
Record name B-(5-Chloro-2-cyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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